molecular formula C11H14ClF3N2 B6177854 1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride CAS No. 2567504-80-5

1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride

Cat. No. B6177854
CAS RN: 2567504-80-5
M. Wt: 266.7
InChI Key:
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its InChI code. For a related compound, (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, the InChI code is 1S/C7H7F3N2.ClH/c8-7(9,10)6-3-1-2-5(4-11)12-6;/h1-3H,4,11H2;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, storage temperature, physical form, and more. For a related compound, (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, the molecular weight is 212.6, it is stored at ambient temperature, and it is a solid .

Safety and Hazards

The safety and hazards of a compound are usually represented by its hazard statements and precautionary statements. For (6-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, the hazard statements are H302, H315, H319, H335, and the precautionary statements are P280, P301+P312, P305+P351+P338 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride' involves the reaction of 6-(trifluoromethyl)pyridin-2-amine with cyclobutanecarboxaldehyde followed by reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with formaldehyde to form the final product, which is isolated as the hydrochloride salt.", "Starting Materials": [ "6-(trifluoromethyl)pyridin-2-amine", "cyclobutanecarboxaldehyde", "sodium borohydride", "formaldehyde", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "methanol" ], "Reaction": [ "Step 1: Reaction of 6-(trifluoromethyl)pyridin-2-amine with cyclobutanecarboxaldehyde in the presence of hydrochloric acid and sodium hydroxide to form the imine intermediate.", "Step 2: Reduction of the imine intermediate with sodium borohydride in methanol to form the amine intermediate.", "Step 3: Reaction of the amine intermediate with formaldehyde in the presence of hydrochloric acid to form the final product.", "Step 4: Isolation of the final product as the hydrochloride salt by precipitation with diethyl ether." ] }

CAS RN

2567504-80-5

Product Name

1-{1-[6-(trifluoromethyl)pyridin-2-yl]cyclobutyl}methanamine hydrochloride

Molecular Formula

C11H14ClF3N2

Molecular Weight

266.7

Purity

95

Origin of Product

United States

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